molecular formula C21H28N4O2S B2369753 3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 868213-90-5

3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2369753
CAS No.: 868213-90-5
M. Wt: 400.54
InChI Key: IZFUNDQMMNGNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from simple precursors like urea and cyanoacetic acid, the purine core can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the methyl, octyl, and p-tolylthio groups through substitution reactions using appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control processes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or intercalation into DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

3-methyl-7-octyl-8-(p-tolylthio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

3-methyl-8-(4-methylphenyl)sulfanyl-7-octylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2S/c1-4-5-6-7-8-9-14-25-17-18(24(3)20(27)23-19(17)26)22-21(25)28-16-12-10-15(2)11-13-16/h10-13H,4-9,14H2,1-3H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFUNDQMMNGNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1SC3=CC=C(C=C3)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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